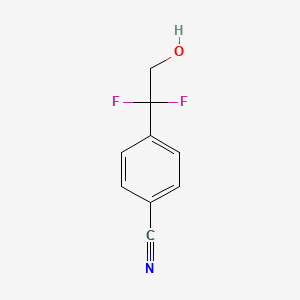
4-(1,1-Difluoro-2-hydroxyethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Difluoro-2-hydroxyethyl)benzonitrile is an organic compound with the chemical formula C9H6F2NO. It is a colorless or pale yellow solid with a distinct odor. This compound is notable for its unique structure, which includes a benzonitrile group and a difluoro-hydroxyethyl substituent. It has various applications in scientific research and industry due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoro-2-hydroxyethyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques to ensure consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Difluoro-2-hydroxyethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The difluoro-hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted benzonitrile derivatives.
Scientific Research Applications
4-(1,1-Difluoro-2-hydroxyethyl)benzonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,1-Difluoro-2-hydroxyethyl)benzonitrile involves its interaction with molecular targets, such as enzymes or receptors. The difluoro-hydroxyethyl group can form hydrogen bonds or other interactions with target molecules, influencing their activity. The benzonitrile group may also play a role in binding to specific sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-(1,1-Difluoroethyl)benzonitrile: Lacks the hydroxy group, which may affect its reactivity and interactions.
4-(2-Hydroxyethyl)benzonitrile: Contains a hydroxyethyl group without the difluoro substitution, leading to different chemical properties.
4-Cyanobenzaldehyde: A precursor in the synthesis of 4-(1,1-Difluoro-2-hydroxyethyl)benzonitrile, with distinct reactivity due to the aldehyde group.
Uniqueness
This compound is unique due to the presence of both difluoro and hydroxyethyl groups, which confer specific chemical properties and reactivity. This combination allows for diverse applications in research and industry, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H7F2NO |
|---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
4-(1,1-difluoro-2-hydroxyethyl)benzonitrile |
InChI |
InChI=1S/C9H7F2NO/c10-9(11,6-13)8-3-1-7(5-12)2-4-8/h1-4,13H,6H2 |
InChI Key |
MDCDYJGJKPJFAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(CO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



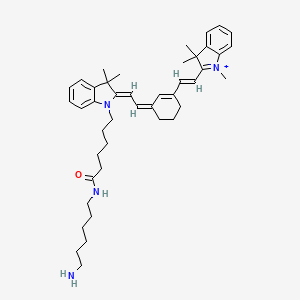
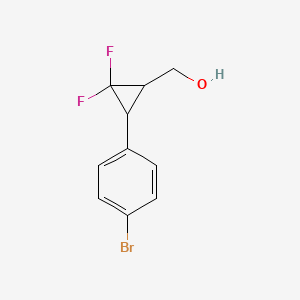
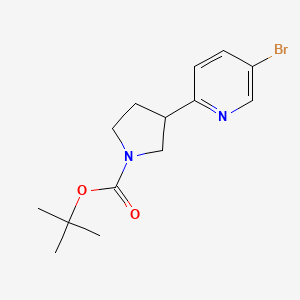
![N-[1-[[3-amino-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-2-yl]methyl-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B15127006.png)
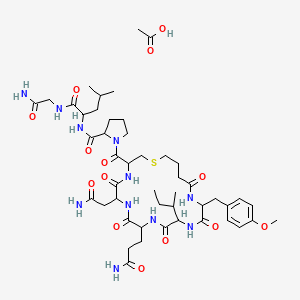
![(2,5-Dioxopyrrolidin-1-yl) 1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl carbonate](/img/structure/B15127029.png)

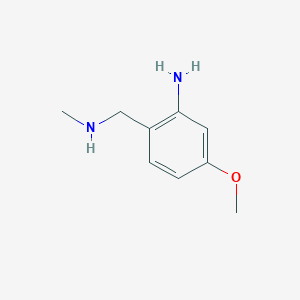

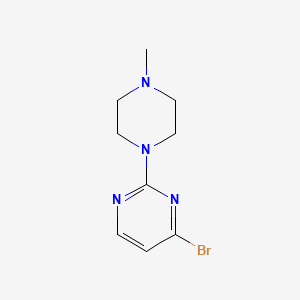
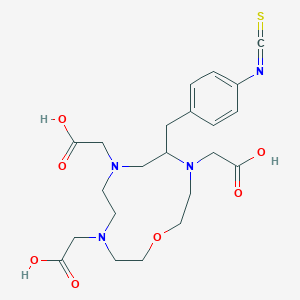

![3-(2-Hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-4,7,9-triol](/img/structure/B15127072.png)
